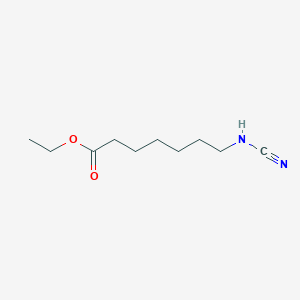

Ethyl 7-(cyanoamino)heptanoate

Description

Ethyl 7-(cyanoamino)heptanoate is a substituted ethyl heptanoate ester featuring a cyanoamino (-NH-CN) functional group at the 7-position of the heptanoate chain. These derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving ethyl bromoheptanoate intermediates or oxime esters .

Properties

CAS No. |

56380-21-3 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 7-(cyanoamino)heptanoate |

InChI |

InChI=1S/C10H18N2O2/c1-2-14-10(13)7-5-3-4-6-8-12-9-11/h12H,2-8H2,1H3 |

InChI Key |

MJDIUOFJIWMMDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCNC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 7-(cyanoamino)heptanoate with analogous ethyl heptanoate derivatives described in the evidence, focusing on substituents, synthesis, and applications:

Key Observations:

- This may influence solubility, bioavailability, and interaction with biological targets.

- Synthetic Routes: Most substituted ethyl heptanoates are synthesized via alkylation of ethyl bromoheptanoate (e.g., ), whereas complex aryl/heterocyclic derivatives employ coupling or photochemical methods (e.g., ).

- Applications: Simple esters (e.g., ethyl heptanoate) dominate flavor industries , while substituted analogs are tailored for pharmaceuticals (e.g., enzyme inhibitors , prostaglandin precursors ).

Comparative Analysis of Physicochemical Properties

Available data from structurally related compounds suggest trends in physical properties:

| Property | Ethyl heptanoate (CAS 106-30-9) | Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinyl]heptanoate | Ethyl 7-oxononanoate (CAS 104092-78-6) |

|---|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | C₁₅H₂₅NO₄ | C₁₁H₂₀O₃ |

| Molecular Weight | 158.24 g/mol | 283.36 g/mol | 200.27 g/mol |

| Boiling Point | 195–198°C | 424.4°C (predicted) | Not reported |

| Density | 0.869–0.873 g/cm³ | 1.079 g/cm³ (predicted) | Not reported |

| Key Functional Groups | Ester | Ester, pyrrolidinyl, hydroxymethyl | Ester, ketone |

- Polarity: Derivatives with polar groups (e.g., hydroxyl, amino, cyano) exhibit higher boiling points and densities compared to the parent ester.

- Stability: Electron-withdrawing groups (e.g., cyanoamino) may reduce ester hydrolysis rates, enhancing stability under acidic/basic conditions.

Flavor and Fragrance Industry

Ethyl heptanoate is a key aroma compound in fermented foods and beverages, contributing to "fruity" and "winy" notes in Chinese baijiu and low-salt fermented fish . Substituted derivatives (e.g., ethyl 7-oxononanoate) are less common in flavor profiles due to altered odor thresholds .

Pharmaceutical Research

- Prostaglandin Analogues: Sulfonamido derivatives (e.g., ethyl 7-(methanesulphinamido)heptanoate) serve as intermediates in anti-inflammatory drug synthesis .

Environmental and Industrial Use

Ethyl heptanoate is utilized in cleaning products and nanoparticle-catalyzed reactions , while halogenated derivatives (e.g., ethyl 7-chloroheptanoate) are explored in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.